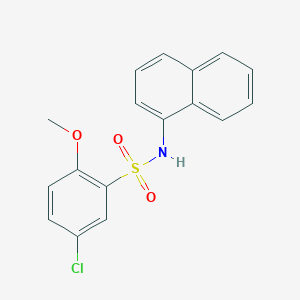![molecular formula C18H15ClN2O3S B229222 N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. CMT-3 has been shown to have potent anti-tumor effects in various cancer types, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth, survival, and metastasis. It has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and DNA repair. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide reduces the production of pro-inflammatory cytokines and chemokines, which contribute to tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to have a range of biochemical and physiological effects in addition to its anti-tumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. By inhibiting COX-2, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide reduces the production of prostaglandins, which are mediators of inflammation and pain. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting its potential as an anti-diabetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several advantages as a research tool for studying cancer and other diseases. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been extensively studied for its anti-tumor properties in various cancer types, making it a well-established research tool. However, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide. One area of interest is its potential as a combination therapy with other anti-cancer agents. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been shown to enhance the anti-tumor effects of chemotherapy drugs such as doxorubicin and paclitaxel, suggesting its potential as a combination therapy. Another area of interest is the development of more potent and selective analogs of N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide that can overcome its limitations and improve its efficacy. Finally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor properties of N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide, which can provide insights into its potential therapeutic applications.
Métodos De Síntesis
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can be synthesized by reacting 4-chloroaniline with 3-(3-methylphenyl)-2,4-thiazolidinedione in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic acid to obtain N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has been extensively studied for its anti-tumor properties in various cancer types, including breast, lung, prostate, and colon cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has also been found to inhibit the growth and metastasis of cancer cells by blocking the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and angiogenesis.
Propiedades
Fórmula molecular |
C18H15ClN2O3S |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-11-4-3-5-15(10-11)21-16(23)17(25-18(21)24)20(12(2)22)14-8-6-13(19)7-9-14/h3-10,17H,1-2H3 |
Clave InChI |
XCYZHMJSFBUZBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Cl)C(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(C3=CC=C(C=C3)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)







